5,6,7,8-Tetrahydroquinazolin-4-ol

Description

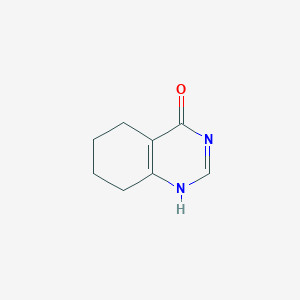

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGSBIJEQBQFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172707 | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19178-19-9 | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 5,6,7,8-Tetrahydroquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a primary synthetic methodology, presents relevant data in a structured format, and includes detailed experimental protocols and workflow visualizations.

Introduction

This compound and its derivatives are significant scaffolds in the development of various therapeutic agents. The tetrahydroquinazoline core is a recurring motif in compounds exhibiting a wide range of biological activities. This guide focuses on a feasible and accessible synthetic route to the core molecule, this compound, which can serve as a crucial intermediate for the synthesis of more complex derivatives.

Core Synthetic Pathway

The most direct and established method for the synthesis of the 5,6,7,8-tetrahydroquinazolin-4-one scaffold involves the cyclocondensation of a β-ketoester derived from cyclohexanone with a suitable nitrogen-containing reagent. In the case of this compound, which exists in tautomeric equilibrium with 5,6,7,8-Tetrahydroquinazolin-4(3H)-one, the reaction of ethyl 2-oxocyclohexanecarboxylate with formamide is a primary and efficient approach.

This reaction proceeds through an initial condensation of the amine in formamide with the ketone of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the fused pyrimidinone ring.

Experimental Data

Reactant and Product Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Ethyl 2-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 | Colorless to pale yellow liquid | 1655-07-8 |

| Formamide | CH₃NO | 45.04 | Colorless liquid | 75-12-7 |

| This compound | C₈H₁₀N₂O | 150.18 | Off-white to pale yellow solid | 5342-23-4 |

Reaction Conditions Summary

| Parameter | Value |

| Starting Materials | Ethyl 2-oxocyclohexanecarboxylate, Formamide |

| Solvent | Formamide (acts as both reactant and solvent) |

| Catalyst | Typically not required, can be acid-catalyzed |

| Reaction Temperature | 150-180 °C |

| Reaction Time | 4-8 hours |

| Work-up Procedure | Cooling, precipitation, filtration, and washing |

Detailed Experimental Protocol

Synthesis of 5,6,7,8-Tetrahydroquinazolin-4(3H)-one

This protocol is based on established methodologies for the synthesis of quinazolinones from β-ketoesters and formamide.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate (1.0 eq.)

-

Formamide (10-20 eq.)

-

Round-bottom flask equipped with a reflux condenser and a heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Ethanol (for washing)

-

Deionized water (for washing)

Procedure:

-

To a round-bottom flask, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) and an excess of formamide (10-20 eq).

-

Heat the mixture to 160-170 °C under a reflux condenser.

-

Maintain the temperature and stir the reaction mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-cold water with stirring.

-

A precipitate of crude 5,6,7,8-Tetrahydroquinazolin-4(3H)-one will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Visualizations

Synthetic Pathway of this compound

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-Tetrahydroquinazolin-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this paper combines information on structurally related compounds, established experimental methodologies, and in silico predictions to offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a heterocyclic organic compound belonging to the quinazoline family. The quinazoline scaffold is a recurring motif in a multitude of biologically active molecules, including approved drugs and clinical candidates.[1][2][3] The partially saturated tetrahydro- derivative, particularly with a hydroxyl group at the 4-position, presents a unique three-dimensional structure and hydrogen bonding capability that makes it an intriguing candidate for further investigation in drug discovery programs.

A critical aspect of this compound is its potential for tautomerism. The 4-hydroxyquinazoline form can exist in equilibrium with its 4-quinazolinone tautomer. The predominant form can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[3][4][5] Understanding this tautomeric relationship is paramount for any research involving this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, the following table summarizes estimated and known values for the parent compound and closely related derivatives to provide a comparative reference.

| Property | This compound (Estimated/Calculated) | 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol (Calculated) | N-(2-(8-Benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide (Experimental) | N-(2-(8-(4-Methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide (Experimental) | N-(2-(8-(4-Chlorobenzylidene)-4-(4-chloromethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamide (Experimental) |

| Molecular Formula | C₈H₁₀N₂O | C₉H₁₂N₂O | C₂₅H₂₇N₃O₂S | C₂₇H₃₁N₃O₄S | C₂₅H₂₅Cl₂N₃O₂S |

| Molecular Weight | 150.18 g/mol | 164.20 g/mol | 433.58 g/mol | 493.62 g/mol | 502.47 g/mol |

| Melting Point (°C) | Not available | Not available | 142–143 | 143–144 | 201–202 |

| Boiling Point (°C) | Not available | Not available | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available | Not available | Not available |

| logP | Not available | 1.45 | Not available | Not available | Not available |

| Solubility | Not available | 3.5 mg/mL (in water) | Not available | Not available | Not available |

Note: The melting points for the derivatives are experimentally determined.[6] The logP and solubility for 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol are calculated values and should be considered as estimations.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound and its derivatives.

Synthesis of this compound

A plausible synthetic route for this compound involves a cyclocondensation reaction. A general procedure is described below, which can be optimized for this specific target.

Procedure:

-

Starting Materials: 2-Aminocyclohex-1-enecarbonitrile and formamide.

-

Reaction: A mixture of 2-aminocyclohex-1-enecarbonitrile and an excess of formamide is heated at reflux for several hours.

-

Work-up: After cooling, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp apparatus)[6]

-

Capillary tubes (sealed at one end)

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range should be narrow (typically < 2 °C).

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.

Apparatus:

-

Thiele tube or a micro-boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

Procedure (Micro-method):

-

A few drops of the liquid sample are placed in a small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, the pKa of its conjugate acid is determined.

Method: Potentiometric Titration

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Method: Shake-Flask Method

-

A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

-

A known volume of this solution is mixed with a known volume of the second solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the logarithm of this value.[9][10]

Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.

Method: Equilibrium Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a buffer of a specific pH) in a sealed container.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[2][11][12] This concentration represents the equilibrium solubility of the compound.

Biological Activity and Screening Workflow

While the specific biological activity of this compound is not well-documented, its derivatives have been the subject of several pharmacological studies. These studies provide a framework for a typical biological screening cascade for this class of compounds.

Derivatives of 5,6,7,8-tetrahydroquinazoline have been investigated for their potential as:

-

Sigma-1 (σ1) Receptor Antagonists: For the potential treatment of pain.[13]

-

Antifungal Agents: Targeting the enzyme sterol 14α-demethylase (CYP51).[14]

-

Antitubercular Agents: Through in silico screening against essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[10]

-

Antidiabetic Agents: Via in silico screening for inhibitory activity against β-glucosidase.[10]

The following diagram illustrates a general workflow for the synthesis and biological screening of 5,6,7,8-tetrahydroquinazoline derivatives.

Caption: Workflow for Synthesis and Biological Screening.

Conclusion

This compound represents a valuable chemical scaffold with potential for the development of novel therapeutic agents. While experimental data on the parent compound is limited, this guide provides a comprehensive overview of its estimated physicochemical properties, detailed protocols for their experimental determination, and a clear workflow for the biological evaluation of its derivatives. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of this promising class of molecules. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. wjbphs.com [wjbphs.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydroquinazoline synthesis [organic-chemistry.org]

- 12. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

"5,6,7,8-Tetrahydroquinazolin-4-ol mechanism of action"

An In-depth Technical Guide on the Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline Derivatives.

Introduction

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds. While research on the parent molecule, 5,6,7,8-Tetrahydroquinazolin-4-ol, is limited, numerous derivatives have been synthesized and evaluated for a range of therapeutic applications. These derivatives exhibit diverse mechanisms of action, targeting distinct biological pathways. This guide provides a detailed overview of the primary mechanisms of action identified for various 5,6,7,8-tetrahydroquinazoline derivatives, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Antifungal Activity via CYP51 Inhibition

Certain novel derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated potent antifungal activity by targeting the enzyme sterol 14α-demethylase (CYP51)[1]. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Quantitative Data

A study investigating a series of 36 novel 5,6,7,8-tetrahydroquinazoline derivatives identified compound 4r as a particularly effective agent against the plant pathogenic fungus Rhizoctonia solani. Its efficacy is compared with the commercial fungicide Fluquinconazole in the table below[1].

| Compound | EC50 (μg/mL) vs. R. solani | IC50 (μg/mL) vs. CYP51 | Binding Energy (kcal/mol) |

| Compound 4r | 0.33 | 0.34 | -57.2 |

| Fluquinconazole | 0.78 | 0.62 | -39.7 |

Signaling Pathway Diagram

The inhibitory action of 5,6,7,8-tetrahydroquinazoline derivatives on the ergosterol biosynthesis pathway is depicted below.

Caption: Inhibition of CYP51 by a 5,6,7,8-tetrahydroquinazoline derivative, disrupting ergosterol synthesis.

Experimental Protocols

In Vitro Antifungal Assay: The efficacy of the compounds against various fungal species was determined using a mycelium growth rate test. The compounds were dissolved in DMSO and added to potato dextrose agar (PDA) medium to achieve final concentrations. Mycelial plugs of the fungi were placed on the medicated PDA plates and incubated. The diameter of the mycelial growth was measured, and the effective concentration for 50% inhibition (EC50) was calculated using SPSS software[1].

CYP51 Inhibition Assay (IC50 Determination): The inhibitory activity against CYP51 was measured using a previously established method. The IC50 values were determined by assessing the reduction in enzyme activity in the presence of varying concentrations of the inhibitor[1].

Molecular Docking: Computational docking studies were performed to understand the binding interaction between the compounds and the target protein CYP51. The crystal structure of CYP51 from Rhizoctonia solani was used, and the binding energies were calculated to predict the affinity of the compounds for the active site[1].

Sigma-1 (σ1) Receptor Antagonism for Pain Management

Derivatives of 5,6,7,8-tetrahydroquinazoline have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists, showing potential for the treatment of pain[2]. The σ1 receptor is an intracellular chaperone protein implicated in various cellular functions and is a target for analgesic drugs.

Quantitative Data

A study identified compound 33 , a 2,4-disubstituted-5,6,7,8-tetrahydroquinazoline, as a potent and selective σ1 receptor antagonist[2].

| Compound | Ki for σ1 Receptor (nM) | Ki for σ2 Receptor (nM) | σ1/σ2 Selectivity Ratio |

| Compound 33 | 15.6 | >2000 | >128 |

Logical Relationship Diagram

The development and evaluation process for these σ1 receptor antagonists can be visualized as follows.

Caption: Workflow for the identification of a 5,6,7,8-tetrahydroquinazoline derivative as a potent analgesic.

Experimental Protocols

Receptor Binding Assays: The affinity of the synthesized compounds for σ1 and σ2 receptors was determined through in vitro radioligand binding assays. For the σ1 receptor assay, guinea pig brain membranes and (+)-[3H]pentazocine were used as the radioligand. For the σ2 receptor assay, rat liver membranes and [3H]di-o-tolylguanidine were used in the presence of dextrallorphan to mask σ1 sites. The concentration of the test compound that inhibited 50% of the specific binding (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation[2].

In Vivo Analgesia Model (Formalin Test): The antinociceptive effects of the lead compound were evaluated in an animal model of pain. The formalin test, which induces a biphasic pain response, was used to assess the compound's ability to reduce pain behaviors in a dose-dependent manner[2].

In Silico Screening for Antitubercular and Antidiabetic Activity

Molecular docking studies have predicted that certain 5,6,7,8-tetrahydroquinazoline derivatives possess a high binding affinity for essential enzymes in Mycobacterium tuberculosis and for β-glucosidase, suggesting their potential as antitubercular and antidiabetic agents, respectively[3][4][5].

Potential Molecular Targets

-

Mycobacterium tuberculosis :

-

Diabetes :

Experimental Protocols

Molecular Docking Simulation: The potential inhibitory activity of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives was assessed in silico. The three-dimensional structures of the target enzymes were obtained from the Protein Data Bank (PDB). The synthesized compounds were then docked into the active sites of these enzymes using computational software. The binding affinities were calculated to predict the potential of these compounds as inhibitors. This computational screening allows for the prioritization of compounds for future in vitro and in vivo testing[3].

Conclusion

The 5,6,7,8-tetrahydroquinazoline core is a versatile scaffold that has led to the development of derivatives with a wide array of pharmacological activities. The mechanisms of action are diverse, ranging from the inhibition of fungal enzymes and antagonism of neuronal receptors to potential interactions with key enzymes in infectious diseases and metabolic disorders. The data presented herein underscore the significant therapeutic potential of this class of compounds and provide a foundation for further research and drug development efforts. Future work should focus on validating the in silico findings through rigorous biological testing and optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

References

- 1. Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Diverse Biological Landscape of 5,6,7,8-Tetrahydroquinazolin-4-ol Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinazolin-4-ol scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their anticancer, antifungal, antitubercular, antidiabetic, and anti-inflammatory properties, as well as their activity as sigma-1 receptor antagonists. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel therapeutic agents based on this versatile chemical framework.

Anticancer Activity

Derivatives of the 5,6,7,8-tetrahydroquinazoline core have demonstrated promising potential as anticancer agents, primarily through the inhibition of key signaling pathways and enzymes involved in tumor cell proliferation and survival.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway and Topoisomerase II

A significant body of research points towards the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as a primary mechanism of action for the anticancer effects of quinazoline derivatives.[1][2] This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, and survival.[1] Certain quinazoline derivatives have been shown to inhibit the phosphorylation of key proteins in this cascade, such as Akt, mTOR, and S6K.[1][3]

Another identified mechanism is the catalytic inhibition of DNA topoisomerase II.[4] Unlike traditional topoisomerase poisons that stabilize the DNA-enzyme cleavage complex, these tetrahydroquinazoline compounds are believed to directly bind to the enzyme, disrupting its function without causing DNA damage, which could translate to a better safety profile.[4]

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro cytotoxic activities of various 5,6,7,8-tetrahydroquinazolin-4-one and related quinazolinone derivatives against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 8a | HCT-116 (Colon) | MTT | 5.33 (72h) | [5] |

| HepG2 (Liver) | MTT | 7.94 (72h) | [6] | |

| MCF-7 (Breast) | MTT | 12.96 (72h) | [6] | |

| Compound 8f | MCF-7 (Breast) | MTT | 21.29 (48h) | [6] |

| Compound 8j | HCT-116 (Colon) | MTT | 8.55 (72h) | [5] |

| Compound 11g | HeLa (Cervical) | MTT | Not specified | [7] |

| Compound 15 | MCF-7 (Breast) | Not specified | 15.16 | [8] |

| HepG-2 (Liver) | Not specified | 18.74 | [8] | |

| A549 (Lung) | Not specified | 18.68 | [8] | |

| Compound 7c | MCF-7 (Breast) | Not specified | Low µM range | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. A positive control (e.g., Doxorubicin) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.[5][7]

Visualization of the PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.

Antifungal Activity

Certain 5,6,7,8-tetrahydroquinazoline derivatives have emerged as potent antifungal agents, particularly against plant pathogenic fungi.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The primary mode of antifungal action for these compounds is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Quantitative Antifungal Activity Data

| Compound ID | Fungal Species | Assay Type | EC50 (µg/mL) | IC50 (µg/mL) | Reference |

| Compound 6c | Sclerotinia sclerotiorum | Not specified | 2.46 | [9] | |

| Pellicularia sasakii | Not specified | 2.94 | [9] | ||

| Fusarium graminearum | Not specified | 6.03 | [9] | ||

| Fusarium oxysporum | Not specified | 11.9 | [9] |

Experimental Protocol: In Vitro Antifungal Assay (Agar Dilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by observing the growth of fungi on a solid medium containing serial dilutions of the test substance.

Methodology:

-

Compound Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

-

Medium Preparation: A series of agar plates (e.g., Potato Dextrose Agar) are prepared, each containing a different concentration of the test compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates. A control plate with only the solvent is also prepared.

-

Fungal Inoculation: A standardized inoculum of the test fungus (e.g., a mycelial plug from the edge of an actively growing culture) is placed in the center of each agar plate.

-

Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period, or until growth in the control plate reaches a certain diameter.

-

Observation and Measurement: The diameter of fungal growth on each plate is measured.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration compared to the control. The EC50 or IC50 value is then determined from the dose-response curve.[9]

Antitubercular and Antidiabetic Activities (In Silico)

While in vitro and in vivo data are still emerging, in silico molecular docking studies have predicted promising antitubercular and antidiabetic potential for 5,6,7,8-tetrahydroquinazoline derivatives.

Predicted Mechanisms of Action

-

Antitubercular: Molecular docking studies suggest that these compounds may exhibit high binding affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[10][11][12] Inhibition of these enzymes would disrupt vital metabolic pathways in the bacteria.

-

Antidiabetic: High inhibitory activity against β-glucosidase has been predicted.[10][12] Inhibition of this enzyme in the digestive tract can delay carbohydrate digestion and lower postprandial blood glucose levels.

Experimental Protocol: Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., an enzyme) to form a stable complex. It is used to predict the binding affinity and mode of action.

General Workflow:

-

Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the tetrahydroquinazoline derivatives (ligands) are prepared. This includes adding hydrogen atoms, assigning charges, and defining rotatable bonds.

-

Binding Site Identification: The active site or binding pocket of the receptor is identified.

-

Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the binding site and to score these conformations based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the best binding poses and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Visualization of the Drug Discovery Workflow

Caption: General workflow for the design and evaluation of novel therapeutic agents.

Sigma-1 Receptor Antagonism and Anti-inflammatory Activity

Sigma-1 Receptor Binding

Certain 5,6,7,8-tetrahydroquinazoline derivatives have been identified as potent and selective antagonists of the sigma-1 (σ1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of pain and neurological disorders.

Quantitative Sigma-1 Receptor Binding Data:

| Compound ID | Receptor Affinity (Ki) | Selectivity (Kiσ2) | Reference |

| Compound 33 | 15.6 nM (σ1) | >2000 nM | Not specified in provided context |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the sigma-1 receptor in a tissue homogenate.

Methodology:

-

Membrane Preparation: Guinea pig liver membranes, which are rich in sigma-1 receptors, are prepared by homogenization and centrifugation.[13][14]

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound.[13]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Anti-inflammatory Activity

Modification of the 5,6,7,8-tetrahydroquinoline scaffold, a related structure, has led to compounds with significant in vivo anti-inflammatory activity.[15] While specific data for this compound derivatives is less detailed in the provided context, the structural similarity suggests potential in this area. The rat carrageenan paw edema model is a common in vivo assay to evaluate acute anti-inflammatory effects.[15]

Conclusion

The this compound framework represents a highly versatile and promising scaffold for the development of new therapeutic agents targeting a range of diseases. The diverse biological activities, including anticancer, antifungal, potential antitubercular and antidiabetic, and sigma-1 receptor antagonism, underscore the importance of continued research in this area. The data and protocols presented in this guide aim to facilitate further exploration and optimization of these compounds to unlock their full therapeutic potential. Future studies should focus on comprehensive in vivo evaluations and detailed mechanistic investigations to translate the promising in vitro and in silico findings into clinically viable drug candidates.

References

- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol | 88267-97-4 [smolecule.com]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5,6,7,8-Tetrahydroquinazolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Spectroscopic Characterization of Tetrahydroquinazolines

The quinazoline ring system is a foundational element in numerous pharmacologically active agents. The partially saturated 5,6,7,8-tetrahydro derivative, particularly with a hydroxyl group at the 4-position, offers a three-dimensional structure that is crucial for its interaction with biological targets. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of newly synthesized derivatives. The primary techniques employed for this purpose are ¹H NMR, ¹³C NMR, IR, and MS, each providing unique and complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5,6,7,8-Tetrahydroquinazolin-4-ol, ¹H and ¹³C NMR will provide information on the number and connectivity of all protons and carbons in the molecule.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the protons of the tetrahydrocyclohexene ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.0 - 8.5 | s (singlet) | - |

| H5 (axial & equatorial) | ~2.5 - 3.0 | m (multiplet) | - |

| H6 (axial & equatorial) | ~1.7 - 2.0 | m (multiplet) | - |

| H7 (axial & equatorial) | ~1.7 - 2.0 | m (multiplet) | - |

| H8 (axial & equatorial) | ~2.5 - 3.0 | m (multiplet) | - |

| 4-OH | Variable (broad singlet) | br s | - |

| NH (tautomeric form) | Variable (broad singlet) | br s | - |

Note: Data in this table is predicted and should be replaced with experimental values.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding partners.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | ~150 - 155 |

| C4 | ~160 - 165 |

| C4a | ~115 - 120 |

| C5 | ~30 - 35 |

| C6 | ~20 - 25 |

| C7 | ~20 - 25 |

| C8 | ~25 - 30 |

| C8a | ~155 - 160 |

Note: Data in this table is predicted and should be replaced with experimental values. Chemical shifts for derivatives have been reported in various ranges. For instance, a related compound showed carbon signals at 14.2, 21.1, 27.8, 34.3, 60.2, 117.7, 122.3, 123.8, 130.1, 144.6, 155.1, 158.7, 165.4, and 177.7 ppm.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (amide tautomer) | Stretching | 3100 - 3500 |

| C-H (aromatic/vinylic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide tautomer) | Stretching | 1650 - 1700 (strong) |

| C=N | Stretching | 1600 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Note: Data in this table is predicted. Quinazoline derivatives are known to have strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder in a die under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty accessory (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Expected Mass Spectrometric Data

| Ion | Expected m/z | Method |

| [M+H]⁺ | 163.0866 | ESI-HRMS |

| [M-H]⁻ | 161.0710 | ESI-HRMS |

| M⁺˙ | 162.0793 | EI-MS |

Note: The molecular formula of this compound is C₉H₁₀N₂O. The expected m/z values are calculated based on this formula. Fragmentation patterns would need to be determined experimentally.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation (ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection.

-

A small amount of formic acid or ammonium hydroxide can be added to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

-

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition (Positive Ion Mode):

-

Infuse or inject the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to detect the [M+H]⁺ ion.

-

Set the mass range to scan for the expected molecular ion.

-

-

Data Acquisition (Negative Ion Mode):

-

If desired, acquire the spectrum in negative ion mode to detect the [M-H]⁻ ion.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

-

If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to further support the proposed structure.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and drug development. This guide provides the necessary experimental protocols and expected spectral data to aid scientists in this endeavor. While a complete, published dataset for the parent compound remains elusive, the provided methodologies, based on the analysis of related structures, offer a robust framework for its comprehensive structural elucidation. The application of the described NMR, IR, and MS techniques will ensure the unambiguous confirmation of the molecular structure, which is a prerequisite for any further chemical or biological studies.

References

Tautomeric Landscape of Tetrahydroquinazolin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of tetrahydroquinazolin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited direct literature on the tautomerism of this specific molecule, this guide synthesizes information from analogous systems, particularly 4-hydroxyquinoline and its derivatives, to predict and analyze the tautomeric behavior of tetrahydroquinazolin-4-ol. The principles and methodologies outlined herein offer a robust framework for the characterization and understanding of its tautomeric equilibrium.

The core of this analysis revolves around the potential for keto-enol and ring-chain tautomerism. The relative stability of these tautomers is influenced by factors such as solvent polarity, intramolecular hydrogen bonding, and substituent effects.[1][2] Accurate characterization of the predominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, including solubility, lipophilicity, and its interaction with biological targets.[3]

Predicted Tautomeric Forms of Tetrahydroquinazolin-4-ol

Tetrahydroquinazolin-4-ol is expected to exist in a dynamic equilibrium between at least two primary tautomeric forms: the 4-hydroxy-1,2,3,4-tetrahydroquinazoline (enol-like) form and the 1,2,3,4-tetrahydroquinazolin-4(1H)-one (keto-like) form. The equilibrium between these forms is a critical aspect of its chemical identity.

Tautomeric Equilibrium Visualization

Caption: Tautomeric equilibrium between the enol-like and keto-like forms of tetrahydroquinazolin-4-ol.

Spectroscopic Characterization of Tautomers

The definitive identification of the predominant tautomeric form relies on a combination of spectroscopic techniques. The following tables summarize the expected characteristic signals for the enol-like and keto-like forms based on data from analogous quinazoline and quinoline systems.[4][5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Enol-like Form (in DMSO-d₆) | Keto-like Form (in DMSO-d₆) | Key Differentiator |

| OH/NH (exchangeable) | ~9.0-11.0 (broad s, OH) | ~6.5-8.5 (broad s, NH) | Position and nature of the exchangeable proton signal. |

| Ar-H | ~6.5-7.5 | ~6.5-7.5 | Generally similar, but minor shifts may occur. |

| C2-H | ~4.5-5.5 | ~4.0-5.0 | Potential upfield shift in the keto form. |

| N1-H / N3-H | Exchangeable protons | Exchangeable protons | Their presence and position will depend on the specific tautomer. |

| Tetrahydro ring CH₂ | ~1.5-3.5 | ~1.5-3.5 | Complex multiplets, likely with subtle differences. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Enol-like Form | Keto-like Form | Key Differentiator |

| C4 | ~145-160 (C-OH) | ~170-185 (C=O) | Significant downfield shift of the C4 signal in the keto form is a definitive marker.[5] |

| C4a | ~140-150 | ~115-125 | Upfield shift of the bridgehead carbon in the keto form. |

| C8a | ~145-155 | ~140-150 | Minor shifts expected. |

| Aromatic C | ~110-140 | ~110-140 | Minor shifts expected. |

| C2 | ~60-70 | ~55-65 | Potential slight upfield shift in the keto form. |

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Enol-like Form | Keto-like Form | Key Differentiator |

| O-H Stretch | ~3200-3600 (broad) | Absent | Presence of a broad O-H stretch. |

| N-H Stretch | ~3100-3500 | ~3100-3500 | Present in both, but may be sharper in the keto form. |

| C=O Stretch | Absent | ~1650-1700 (strong) | Appearance of a strong carbonyl stretch is a clear indicator of the keto form.[4] |

| C=C Stretch (aromatic) | ~1500-1600 | ~1500-1600 | Present in both forms. |

Experimental Protocols for Tautomer Analysis

The following are detailed methodologies for key experiments to elucidate the tautomeric equilibrium of tetrahydroquinazolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the major tautomeric form in solution and potentially quantify the equilibrium.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized tetrahydroquinazolin-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[5][8]

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the aromatic protons, the protons on the tetrahydro- portion of the ring, and any exchangeable (OH, NH) protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of C4 is the most diagnostic signal for distinguishing between the enol and keto forms.

-

2D NMR (HSQC, HMBC): Perform 2D NMR experiments such as HSQC and HMBC to confirm the assignments of proton and carbon signals and to establish connectivity within the molecule, which can help in unambiguously identifying the tautomeric form.

-

Variable Temperature (VT) NMR: If both tautomers are present in significant amounts, VT-NMR can be used to study the dynamics of the equilibrium. Changes in the relative integrals of signals corresponding to each tautomer at different temperatures can provide thermodynamic data for the equilibrium.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the solid state or in solution, which are characteristic of each tautomer.

Methodology:

-

Solid-State Analysis (ATR or KBr pellet): Obtain an IR spectrum of the solid sample. Look for the presence of a broad O-H stretching band (enol) or a strong C=O stretching band (keto).[4]

-

Solution-State Analysis: Dissolve the compound in a suitable non-protic solvent (e.g., chloroform, dichloromethane) and acquire the IR spectrum using a solution cell. This can help to understand the influence of the solvent on the tautomeric equilibrium.

UV-Vis Spectroscopy

Objective: To observe the electronic transitions and how they are affected by solvent polarity, which can provide insights into the tautomeric equilibrium.

Methodology:

-

Sample Preparation: Prepare dilute solutions of tetrahydroquinazolin-4-ol in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Compare the λ_max values and the shape of the absorption bands in different solvents. A significant shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium.[8]

Logical Workflow for Tautomer Identification

The following diagram illustrates a logical workflow for the comprehensive analysis of tetrahydroquinazolin-4-ol tautomerism.

Caption: A logical workflow for the experimental and computational investigation of tautomerism.

Conclusion

The study of tautomerism in tetrahydroquinazolin-4-ol is essential for a complete understanding of its chemical behavior and biological activity. By employing a combination of advanced spectroscopic techniques and computational methods, researchers can elucidate the predominant tautomeric forms and the dynamics of their interconversion. The experimental protocols and predictive data presented in this guide provide a solid foundation for initiating and conducting such investigations, ultimately aiding in the rational design of novel therapeutic agents based on this promising heterocyclic scaffold.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of quinazolinone compounds, a pivotal class of heterocyclic scaffolds in medicinal chemistry. From their initial synthesis in the 19th century to their contemporary role in targeted therapeutics, this document outlines the seminal discoveries, key synthetic milestones, and the evolution of our understanding of their diverse biological activities. Detailed experimental protocols for foundational syntheses are provided alongside quantitative biological data and visualizations of critical signaling pathways to facilitate a comprehensive understanding of this versatile chemical entity.

Early Discovery and Synthesis of the Quinazolinone Nucleus

The journey of quinazolinone chemistry began in the latter half of the 19th century, laying the groundwork for over 150 years of scientific exploration and therapeutic innovation.

The Pioneering Synthesis by Griess (1869)

The first synthesis of a quinazolinone derivative is credited to Peter Griess in 1869.[1] His work involved the reaction of cyanogen with anthranilic acid, which produced 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This foundational discovery established the fundamental ring system that would become the focus of extensive research. The name "quinazoline" was later proposed by Widdege.[1]

The Niementowski Quinazolinone Synthesis (1895)

A significant advancement in quinazolinone synthesis was the development of the Niementowski reaction in 1895.[2][3] This method involves the condensation of anthranilic acid with amides to form 4(3H)-quinazolinones and remains a widely utilized synthetic route due to its simplicity.[2][4][5] A common variation of this synthesis is the reaction of anthranilic acid with formamide to produce the parent quinazolin-4(3H)-one.[2]

Gabriel's Synthesis of the Parent Quinazoline (1903)

In 1903, Siegmund Gabriel reported a more efficient synthesis of the parent quinazoline ring system starting from o-nitrobenzylamine.[6][7] This multi-step process involves the reduction of the nitro group, followed by condensation with formic acid to yield a dihydroquinazoline intermediate, which is then oxidized to quinazoline.[6]

Naturally Occurring Quinazolinone Alkaloids: The Case of Vasicine

The discovery of quinazolinone alkaloids in nature provided a significant impetus for the investigation of their biological activities. One of the most notable examples is vasicine.

Vasicine (Peganine) is a quinazolinone alkaloid first isolated from the Indian shrub Adhatoda vasica (Justicia adhatoda) and the perennial herb Peganum harmala.[8] For centuries, extracts from Adhatoda vasica have been used in traditional medicine as an expectorant and for treating respiratory ailments. The isolation and characterization of vasicine spurred further investigation into its pharmacological properties and those of its derivatives.

The Rise and Fall of Methaqualone: A Landmark in Medicinal Chemistry

The synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, widely known as methaqualone, in 1951 by Indian researchers marked a pivotal moment in the history of quinazolinone compounds.[9] Initially investigated for its potential as an antimalarial drug, its potent sedative and hypnotic properties were quickly recognized.[9]

Marketed in the 1960s as a supposedly safer alternative to barbiturates for treating insomnia and anxiety, methaqualone, under brand names like Quaalude and Sopor, became one of the most prescribed sedatives.[10][11] However, its high potential for abuse and addiction led to its widespread recreational use.[10][11] By the early 1980s, mounting safety concerns resulted in its classification as a Schedule I drug in the United States, effectively banning its production and medical use.[11]

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of key quinazolinone compounds, reflecting both historical and contemporary laboratory practices.

Niementowski Synthesis of 4(3H)-Quinazolinone (Conventional Method)

This protocol describes a typical laboratory procedure for the Niementowski synthesis.

Materials:

-

Anthranilic acid

-

Formamide

Procedure:

-

A mixture of anthranilic acid and an excess of formamide is heated.

-

The reaction temperature is typically maintained between 120-150°C.

-

The reaction proceeds via a cyclization-condensation mechanism with the elimination of water.

-

Upon cooling, the quinazolin-4(3H)-one product often crystallizes from the reaction mixture.

-

The product is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

Synthesis of Methaqualone

This procedure outlines a common synthetic route to methaqualone.

Materials:

-

N-acetylanthranilic acid

-

o-toluidine

-

Toluene

-

Phosphorus trichloride (or other condensing agents like polyphosphoric acid)

Procedure:

-

N-acetylanthranilic acid and o-toluidine are refluxed in a solvent such as toluene.

-

A condensing agent, for example, a solution of phosphorus trichloride in toluene, is added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for an additional period to ensure complete reaction.

-

After cooling, the mixture is treated with a base, such as a sodium carbonate solution, to neutralize the acid and precipitate the crude product.

-

The crude methaqualone is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Isolation of Vasicine from Adhatoda vasica

This protocol describes a general method for the extraction and isolation of vasicine from plant material.

Materials:

-

Air-dried, pulverized leaves of Adhatoda vasica

-

Ethanol

-

Aqueous solution of an organic acid (e.g., 2% sulfuric acid or citric acid)

-

Ammonia solution

-

Chloroform

Procedure:

-

The powdered leaves are extracted with ethanol at room temperature.[12]

-

The ethanol extract is concentrated under reduced pressure to yield a residue.[12]

-

The residue is stirred with an aqueous solution of an organic acid to extract the alkaloids as their salts.[12]

-

The acidic aqueous layer is separated and washed with an organic solvent like chloroform to remove non-alkaloidal impurities.[13]

-

The aqueous acidic solution is then made alkaline with ammonia solution to precipitate the free base of vasicine.[13]

-

The precipitated vasicine is extracted exhaustively with chloroform.[13]

-

The combined chloroform extracts are dried and concentrated to yield crude vasicine, which can be further purified by recrystallization.[12]

Biological Activities and Therapeutic Potential

Quinazolinone derivatives exhibit a remarkably broad spectrum of biological activities, making them a "privileged scaffold" in drug discovery.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various quinazolinone derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Quinazolinone Derivatives (IC50 Values)

| Compound/Drug | Target/Cell Line | IC50 Value | Reference(s) |

| Gefitinib | EGFR | ~0.027 µM | [14] |

| Erlotinib | EGFR | - | - |

| Lapatinib | EGFR | 0.027 µM | [15] |

| Afatinib | EGFR (wild type) | 0.004 µM | [14] |

| Afatinib | EGFR (T790M/L858R mutant) | 0.0038 µM | [14] |

| Compound 24 | EGFR-TK | 0.0134 µM | [16] |

| Compound 6d | EGFR | 0.069 µM | |

| Compound 1i | EGFR | 0.00005 µM | [17] |

| Compound 1j | EGFR | 0.0001 µM | [17] |

| Compound 13 | VEGFR-2 | 0.0466 µM | [18] |

| Compound 15 | VEGFR-2 | 0.0444 µM | [18] |

| Compound 6 | VEGFR-2 | 0.0121 µM | [10] |

| Compound 7 | VEGFR-2 | 0.340 µM | [10] |

| Compound 11d | VEGFR-2 | 5.49 µM | [19] |

| Compound 5p | VEGFR-2 | 0.117 µM | [20] |

| Compound (S)-C5 | PI3Kα | - | [21] |

| Compound (S)-C8 | PI3Kα | - | [21] |

| Compound 6b | PI3Kα | 0.0136 µM | |

| Compound 7c | PI3K/Akt/mTOR pathway | Inhibits phosphorylation at 125-250 nM | [9][22] |

| Compound 4a4 | Tubulin Polymerization | - | [23] |

| Compounds 6b-e, 5f | Tubulin Polymerization | 0.92-1.0 µM | [24] |

| Compounds 3b, 3d | Tubulin Polymerization | 13.29 µM, 13.58 µM | [25] |

| Compound 1 | Tubulin Polymerization | - | [26] |

| Compound 5 | Tubulin Polymerization | - | [26] |

Table 2: Antimicrobial Activity of Quinazolinone Derivatives (MIC Values)

| Compound | Microorganism | MIC Value (µg/mL) | Reference(s) |

| Vasicine Acetate | Micrococcus luteus | 125 | [27] |

| Vasicine Acetate | Enterobacter aerogenes | 125 | [27] |

| Vasicine Acetate | Staphylococcus epidermidis | 125 | [27] |

| Vasicine Acetate | Pseudomonas aeruginosa | 125 | [27] |

| Compound 27 | Staphylococcus aureus (various strains) | ≤0.5 | [28] |

| Compound 15 | Staphylococcus aureus | 0.03 | [28] |

| Compound 16 | Staphylococcus aureus | 0.003 | [28] |

| Compound 16 | Staphylococcus aureus | 0.5 mg/mL | [29] |

| Compound 20 | Bacillus subtilis | 0.5 mg/mL | [29] |

| Compound 29 | Bacillus subtilis | 0.5 mg/mL | [29] |

| Compound 19 | Pseudomonas aeruginosa | 0.15 mg/mL | [29] |

| Compound Q-1 | Candida albicans | 25 | [30] |

| Compound Q-1 | Aspergillus niger | 6.25 | [30] |

| Compounds 13, 19, 20 | Various bacteria and fungi | 2.5-20 | [31] |

Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives (IC50 Values)

| Compound | Assay/Target | IC50 Value | Reference(s) |

| Compound 18 | Analgesic Activity | 42 nM | [32] |

| Compounds 7a-c, 7e | LPS-stimulated NO production | 58.03 - 66.19 mM | [11][33] |

| Compound 10g | Carrageenan-induced rat paw edema | 116.73 µmol/kg | [33] |

| Compounds 13i, 16 | LPS-induced NF-κB transcriptional activity | < 50 µM | [34][35] |

Signaling Pathways and Experimental Workflows

The therapeutic effects of many quinazolinone derivatives, particularly in oncology, are attributed to their ability to modulate key cellular signaling pathways.

EGFR Signaling Pathway Inhibition

A significant number of quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the receptor, these compounds block the downstream signaling cascade that promotes cell proliferation and survival.

Caption: Inhibition of the EGFR signaling cascade by quinazolinone-based tyrosine kinase inhibitors.

VEGFR-Mediated Angiogenesis Inhibition

Quinazolinone derivatives have also been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

Caption: Quinazolinone-mediated inhibition of the VEGFR signaling pathway, a key driver of angiogenesis.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of quinazolinone compounds against a specific protein kinase.

Caption: A generalized experimental workflow for determining the IC50 of quinazolinone kinase inhibitors.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Niementowski_quinazoline_synthesis [chemeurope.com]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. US20030180392A1 - Process for the production of vasicine - Google Patents [patents.google.com]

- 13. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]

- 14. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial, antioxidant, and cytotoxic properties of vasicine acetate synthesized from vasicine isolated from Adhatoda vasica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijprajournal.com [ijprajournal.com]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [flore.unifi.it]

- 35. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of the 5,6,7,8-Tetrahydroquinazoline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinazoline core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the in vitro evaluation of compounds based on this structure, with a focus on their therapeutic potential. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antifungal Activity

Derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated notable potential as antifungal agents, particularly against plant pathogenic fungi.

Data Presentation

| Compound | Target Organism | EC50 (μg/mL) | IC50 (μg/mL) | Control | Control EC50/IC50 (μg/mL) | Reference |

| Compound 4r | Rhizoctonia solani | 0.33 | - | Fluquinconazole | 0.78 | [1] |

| Compound 4r | - | - | 0.34 | Fluquinconazole | 0.62 | [1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for these compounds is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1]

Caption: Inhibition of CYP51 by a 5,6,7,8-tetrahydroquinazoline derivative.

Experimental Protocols

In Vitro Antifungal Assay: The antifungal activity of the synthesized compounds was evaluated against five plant pathogenic fungi. The compounds were dissolved in DMSO and added to potato dextrose agar (PDA) at various concentrations. Mycelial plugs of the fungi were placed on the agar plates and incubated at 25°C for 48-72 hours. The diameter of the fungal growth was measured, and the effective concentration for 50% inhibition (EC50) was calculated.[1]

Caption: Workflow for the in vitro antifungal susceptibility testing.

Anticancer and Antiproliferative Activity

Numerous derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have been synthesized and evaluated for their anticancer properties, demonstrating a range of activities against various cancer cell lines.

Data Presentation

| Compound | Cell Line | IC50 (μM) | Activity | Reference |

| 4a4 | SKOV3 | 0.0004 - 0.0027 | Antiproliferative | [2] |

| 6x | PC3 | 6.2 ± 0.9 | Anticancer | [3] |

| 6x | BGC823 | 3.2 ± 0.1 | Anticancer | [3] |

| 6x | Bcap37 | 3.1 ± 0.1 | Anticancer | [3] |

| 5j | - | 0.057 | P. carinii DHFR Inhibition | [4] |

| 5k | - | 0.10 | P. carinii DHFR Inhibition | [4] |

| 5l | - | 0.091 | P. carinii DHFR Inhibition | [4] |

| 5d | - | 0.014 | T. gondii DHFR Inhibition | [4] |

Mechanisms of Action

Tubulin Polymerization Inhibition: Certain quinazoline-4-tetrahydroquinoline analogues act as potent inhibitors of tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.[2]

Caption: Mechanism of tubulin polymerization inhibition.

Dihydrofolate Reductase (DHFR) Inhibition: 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. This inhibition disrupts DNA replication and cell proliferation, leading to an antiproliferative effect.[4]

Experimental Protocols

MTT Assay for Cell Proliferation: Cancer cell lines (e.g., PC3, BGC823, Bcap37) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated.[3]

Caption: Workflow for assessing cell proliferation using the MTT assay.

Antibacterial and Other Activities

The 5,6,7,8-tetrahydroquinazoline scaffold has also been explored for its potential against bacterial pathogens and other biological targets.

Data Presentation

While specific quantitative data for antibacterial activity of 5,6,7,8-tetrahydroquinazolin-4-ol derivatives was not prominent in the reviewed literature, related heterocyclic compounds have shown promise. For instance, terpinen-4-ol exhibits a Minimum Inhibitory Concentration (MIC) of 0.25% (v/v) and a Minimum Bactericidal Concentration (MBC) of 0.5% (v/v) against Staphylococcus aureus.[5]

In Silico Screening and Future Directions